molecular formula C19H17BrN2O3 B8745965 1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate

1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate

Cat. No.: B8745965
M. Wt: 401.3 g/mol
InChI Key: YIZLYJGOEIDGMD-UHFFFAOYSA-N
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Description

1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl-isoxazole ring, and a carbamic acid ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the bromophenyl group: This step involves a bromination reaction using a brominating agent like N-bromosuccinimide (NBS).

    Formation of the carbamic acid ester: This can be done by reacting the intermediate with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group and isoxazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also affect signaling pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in structure due to the presence of a halogenated phenyl group.

    Noble gas compounds: Although not structurally similar, they share the characteristic of being studied for unique chemical properties.

Uniqueness

1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate

InChI

InChI=1S/C19H17BrN2O3/c1-12-17(18(25-22-12)15-8-10-16(20)11-9-15)21-19(23)24-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,21,23)

InChI Key

YIZLYJGOEIDGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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